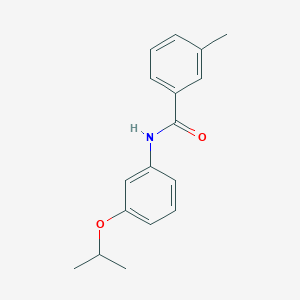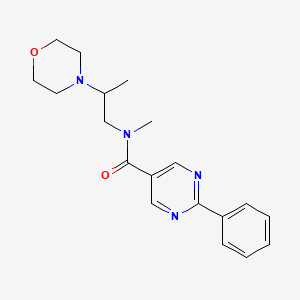
1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a methylpyridinyl group connected through a urea linkage. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2,5-dichloroaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea: Similar structure but with different substitution pattern on the phenyl ring.
1-(2,5-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea: Similar structure but with different substitution pattern on the pyridine ring.
1-(2,5-Dichlorophenyl)-3-(6-ethylpyridin-2-yl)urea: Similar structure but with an ethyl group instead of a methyl group on the pyridine ring
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-7-9(14)5-6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBCMUMCVYCUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5335596.png)
![1-(4-METHOXYPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B5335603.png)
![3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B5335610.png)


![2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B5335631.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)
![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)

![N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5335683.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![1-(4-methylphenyl)-4-[4-(pyrrolidine-1-carbonyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B5335714.png)
